1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Description
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-4-6(9)8-2-5(7)3-8/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXNUSBRGBKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Abstract & Strategic Overview
The azetidine ring system is a critical pharmacophore in modern medicinal chemistry, serving as a rigid, low-molecular-weight spacer that improves metabolic stability compared to flexible alkyl chains. This application note details the synthesis of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one , a versatile building block for fragment-based drug discovery (FBDD) and kinase inhibitor development.
The Selectivity Challenge
The core challenge in synthesizing this molecule from 3-aminoazetidine lies in regioselectivity. The starting scaffold contains two nucleophilic nitrogen atoms:
-
N1 (Ring Nitrogen): Secondary amine, sterically constrained but highly nucleophilic due to ring strain.
-
C3-NH₂ (Exocyclic Nitrogen): Primary amine, sterically accessible.
Direct acylation of the unprotected diamine typically results in a statistical mixture of mono-acylated products (N1 vs. N-exocyclic), bis-acylated byproducts, and oligomers. To ensure Process Mass Intensity (PMI) efficiency and high purity suitable for biological assays, this protocol utilizes a Protection-Acylation-Deprotection strategy. We employ the commercially available 3-(Boc-amino)azetidine as the starting material to lock the exocyclic amine, forcing acylation exclusively at the ring nitrogen.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into two critical phases:
-
Regioselective Acylation: Installation of the 2-methoxyacetyl motif at N1.
-
Orthogonal Deprotection: Removal of the Boc group to reveal the primary amine.
Caption: Figure 1. Logical workflow for the regioselective synthesis of the target azetidine amide.
Experimental Protocols
Reagents and Equipment[1][2][3][4][5][6]
-
Starting Material: 3-(Boc-amino)azetidine (CAS: 91188-13-5). Note: Do not use 1-Boc-3-aminoazetidine.
-
Acylating Agent: 2-Methoxyacetyl chloride (CAS: 38870-89-2).
-
Base: N,N-Diisopropylethylamine (DIPEA).[1]
-
Solvents: Dichloromethane (DCM), anhydrous; Trifluoroacetic acid (TFA).
Phase 1: N-Acylation (Synthesis of Intermediate)
Rationale: Acid chlorides are preferred over carboxylic acid coupling agents (like HATU) for this specific simple acyl group because they offer faster kinetics and simplified workup (washing vs. column chromatography).
-
Setup: Charge a flame-dried 100 mL round-bottom flask with 3-(Boc-amino)azetidine (1.0 g, 5.8 mmol, 1.0 equiv) and a magnetic stir bar.
-
Solvation: Add anhydrous DCM (20 mL) and cool the solution to 0°C using an ice/water bath.
-
Base Addition: Add DIPEA (1.51 mL, 8.7 mmol, 1.5 equiv) dropwise. Note: Azetidines can be sensitive to heat; ensure slow addition.
-
Acylation: Add 2-methoxyacetyl chloride (0.64 mL, 6.96 mmol, 1.2 equiv) dropwise over 10 minutes. The solution may turn slightly yellow.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2 hours.
-
IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM) or LCMS. The starting material (amine) should disappear.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (20 mL).
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude material is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (0-5% MeOH/DCM).
Phase 2: Boc-Deprotection (Synthesis of Target)
Rationale: TFA is used here for rapid cleavage.[2] For scale-up where salt removal is difficult, 4M HCl in Dioxane is a valid alternative to precipitate the hydrochloride salt directly.
-
Setup: Dissolve the intermediate from Phase 1 (approx. 1.4 g) in DCM (10 mL).
-
Acidolysis: Add TFA (5 mL) dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Monitoring: CO₂ gas evolution will be observed.
-
-
Isolation (Salt Form): Concentrate the reaction mixture in vacuo to an oil. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. This yields the TFA salt of the target.[3]
-
Free Basing (Optional but Recommended):
-
Dissolve the TFA salt in minimal MeOH.
-
Pass through a strong anion exchange cartridge (SAX) or stir with polymer-supported carbonate resin (e.g., PL-CO3) until neutral pH.
-
Filter and concentrate to yield the free amine as a viscous oil or low-melting solid.
-
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Stoichiometry (SM) | 1.0 equiv | 3-(Boc-amino)azetidine |
| Stoichiometry (Acyl) | 1.2 equiv | 2-Methoxyacetyl chloride |
| Stoichiometry (Base) | 1.5 equiv | DIPEA (Hünig's Base) |
| Concentration | 0.2 M | In anhydrous DCM |
| Temperature | 0°C | Exotherm control essential |
| Expected Yield | 85 - 92% | Over 2 steps (optimized) |
| Appearance | Pale yellow oil | Free base form |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected diagnostic signals.
1H NMR Diagnostics (400 MHz, CDCl₃)
-
Azetidine Ring Protons: Look for multiplets between 3.8 – 4.5 ppm . The acylation of the ring nitrogen renders these protons non-equivalent due to amide rotamers.
-
Methoxy Group: A sharp singlet at approximately 3.4 ppm (3H).
-
Acyl Methylene: A singlet (or diastereotopic AB system) at 4.0 ppm (2H, -CO-CH ₂-OMe).
-
C3-Methine: The proton at the 3-position (attached to the amine) will shift upfield significantly after Boc-removal (from ~4.5 ppm to ~3.7 ppm).
LCMS Validation
-
Target Mass: Calculated MW = 144.17 g/mol .
-
Observed Ion: [M+H]⁺ = 145.2.
-
Purity Check: Ensure absence of [M+H]⁺ = 245.3 (Boc-protected intermediate).
Process Logic & Purification Flow
Caption: Figure 2. Downstream processing and purification logic flow.
Safety & Handling Application Note
-
Azetidine Reactivity: While 3-aminoazetidine derivatives are generally stable, the ring strain (~25 kcal/mol) makes them susceptible to ring-opening nucleophilic attack under harsh acidic conditions or high heat. Avoid heating >60°C during concentration.[4]
-
Acid Chlorides: 2-Methoxyacetyl chloride is a lachrymator and corrosive. Handle exclusively in a fume hood.
-
TFA: Highly corrosive. Double-glove and use a face shield when dispensing.
References
-
Regioselectivity in Azetidines
- Peptide Coupling Protocols (General)
-
Boc-Deprotection Methodologies
-
Starting Material Data
Sources
- 1. growingscience.com [growingscience.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1-Cbz-3-(Boc-amino)azetidine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 112257-42-8 [sigmaaldrich.com]
Application Note: A Detailed Protocol for the Acylation of 3-Aminoazetidine with Methoxyacetyl Chloride
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of N-(azetidin-3-yl)-2-methoxyacetamide through the acylation of 3-aminoazetidine with methoxyacetyl chloride. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules, leveraging the desirable physicochemical properties of the azetidine scaffold. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization, designed for researchers in medicinal chemistry and drug development.
Introduction and Scientific Principles
The azetidine ring is a valuable saturated heterocycle in medicinal chemistry, prized for its ability to impart structural rigidity, improve metabolic stability, and enhance aqueous solubility in drug candidates.[1][2] The acylation of the primary amine at the 3-position of the azetidine ring is a common strategy to introduce diverse functional groups and build molecular complexity.
The reaction described herein is a nucleophilic acyl substitution, specifically an N-acylation. The mechanism follows the principles of the Schotten-Baumann reaction, where the nucleophilic nitrogen of 3-aminoazetidine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride.[3][4][5] This addition forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the stable amide product.[6][7]
A critical component of this reaction is the use of a base. The acylation process generates one equivalent of hydrochloric acid (HCl).[8] In the absence of a base, this acid would protonate the starting 3-aminoazetidine, forming an ammonium salt and rendering it non-nucleophilic, thereby halting the reaction.[9][10] A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is typically employed to "scavenge" or neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[9][11]
Materials and Methods
Reagent and Solvent Data
The following table summarizes the properties and quantities of the materials required for this protocol. It is crucial to use anhydrous solvents to prevent the hydrolysis of the highly reactive methoxyacetyl chloride.
| Compound | Formula | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Notes |
| 3-Aminoazetidine Dihydrochloride | C₃H₈N₂·2HCl | 145.03 | 1.0 | 1.45 g | - | Starting material. The dihydrochloride salt is commonly used due to its stability. |
| Methoxyacetyl Chloride | C₃H₅ClO₂ | 108.52 | 1.1 | 1.19 g (0.99 mL) | 1.187 | [12] Highly reactive, corrosive, and moisture-sensitive.[13][14] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.5 | 2.53 g (3.48 mL) | 0.726 | Base/HCl scavenger. Use >2.0 eq. to neutralize the HCl from the salt and the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 20 mL | 1.326 | Anhydrous solvent. |
| Saturated NaHCO₃ solution | - | - | - | ~30 mL | - | For aqueous workup. |
| Brine (Saturated NaCl) | - | - | - | ~15 mL | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | - | Drying agent. |
Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Methoxyacetyl Chloride : Corrosive, flammable, and a lachrymator.[13][14][15] It causes severe skin burns and eye damage and may cause respiratory irritation.[13] Handle with extreme care, using chemical-resistant gloves, safety goggles, and a lab coat.[13][15] It is moisture-sensitive and reacts violently with water.[12] Keep away from heat and ignition sources.[16]
-
Triethylamine (Et₃N) : Flammable liquid with a strong odor. It is corrosive and can cause burns. Avoid inhalation and skin contact.
-
Dichloromethane (DCM) : A volatile organic solvent and a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.
Experimental Protocol
Reaction Setup and Execution
The following workflow provides a visual overview of the experimental procedure.
Caption: Experimental workflow for the acylation of 3-aminoazetidine.
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoazetidine dihydrochloride (1.45 g, 10.0 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask. The starting material may not fully dissolve, resulting in a slurry.
-
Place the flask in an ice-water bath and allow the mixture to cool to 0 °C with stirring.
-
Slowly add triethylamine (3.48 mL, 25.0 mmol) to the slurry. Stir for 15-20 minutes at 0 °C. The slurry should become more homogeneous as the free base of 3-aminoazetidine is formed.
-
In a separate dry vial, prepare a solution of methoxyacetyl chloride (0.99 mL, 11.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the methoxyacetyl chloride solution dropwise to the stirring reaction mixture at 0 °C over 10-15 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminoazetidine spot is consumed. (Eluent system: 10% Methanol in DCM with 1% NH₄OH).
Workup and Purification
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by adding deionized water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL). This removes the triethylamine hydrochloride salt and any acidic impurities.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. A typical eluent gradient would be from 2% to 10% methanol in dichloromethane to afford the pure N-(azetidin-3-yl)-2-methoxyacetamide.
Product Characterization
The structure and purity of the final compound, N-(azetidin-3-yl)-2-methoxyacetamide, should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include a singlet for the methoxy (–OCH₃) protons, a singlet for the methylene (–COCH₂–) protons, and characteristic multiplets for the azetidine ring protons, along with a signal for the amide N-H.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Expected signals would include carbons for the methoxy group, the methylene group, the amide carbonyl, and the two distinct carbons of the azetidine ring.[17][18]
-
Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass of the product (C₆H₁₂N₂O₂) should be observed. (Expected [M+H]⁺ ≈ 145.09).
Mechanistic Representation
The following diagram illustrates the key steps in the nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-mediated N-acylation.
Troubleshooting and Key Insights
-
Low Yield : This can often be attributed to moisture in the reagents or solvent, which hydrolyzes the methoxyacetyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. Insufficient base can also lead to low yields by allowing protonation of the starting amine.
-
Formation of Side Products : If the reaction is run at elevated temperatures, di-acylation (on both the exocyclic and endocyclic nitrogens) can sometimes occur, especially if the azetidine nitrogen is not protected. Maintaining a low temperature during the addition of the acyl chloride is crucial.
-
Starting Material is a Salt : It is imperative to use at least two equivalents of base when starting from the dihydrochloride salt: two to liberate the free amine and one to scavenge the HCl produced during the reaction. The protocol recommends a slight excess (2.5 eq.) to ensure the reaction environment remains basic.
References
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. [Link]
-
Shaalaa.com. (2022). What is the role of pyridine in the acylation reaction of amines?[Link]
-
KRISHNA SOLVECHEM LTD. (n.d.). Methoxyacetyl Chloride MSDS. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
LibreTexts. (n.d.). Acylation under weak base conditions. [Link]
-
ChemBK. (2024). Methoxyacetyl chloride. [Link]
-
Filo. (n.d.). What is the acylation of amines? Provide an explanation of the...[Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
- Google Patents. (n.d.).
-
Ahmed, M. S., et al. (2021). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Chemistry. [Link]
-
Wiley-VCH. (n.d.). B. Detailed Synthetic Procedures. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
TSI Journals. (2010). Organic CHEMISTRY. [Link]
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- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. What is the acylation of amines? Provide an explanation of the acylation.. [askfilo.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
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- 10. acylation of amines [entrancechemistry.blogspot.com]
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- 17. ajchem-a.com [ajchem-a.com]
- 18. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one hydrochloride salt
Application Note & Protocol
Efficient Synthesis and Characterization of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one Hydrochloride: A Key Building Block for Drug Discovery
Abstract
The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates.[1][2] This document provides a comprehensive, field-tested protocol for the preparation of 1-(3-aminoazetidin-1-yl)-2-methoxyethan-1-one hydrochloride, a versatile bifunctional building block. The synthesis is executed via a robust two-step sequence involving the N-acylation of a Boc-protected aminoazetidine precursor, followed by a one-pot deprotection and salt formation. This guide explains the causal logic behind key experimental choices, provides detailed step-by-step instructions, and outlines rigorous characterization and safety protocols to ensure reproducibility and user safety.
Introduction and Scientific Rationale
Azetidines, saturated four-membered nitrogen heterocycles, have garnered significant attention as bioisosteres for various functional groups and as constrained scaffolds that can improve metabolic stability, aqueous solubility, and target-binding affinity.[2] The title compound, 1-(3-aminoazetidin-1-yl)-2-methoxyethan-1-one hydrochloride, features a primary amine for further derivatization and a methoxyacetyl group, which can modulate polarity and engage in specific hydrogen bonding interactions.
The synthetic strategy detailed herein is designed for efficiency and scalability. It begins with the commercially available tert-butyl (azetidin-3-yl)carbamate, where the exocyclic amine is protected with a tert-butyloxycarbonyl (Boc) group.[3] This protection scheme directs the subsequent acylation to the more nucleophilic secondary amine of the azetidine ring.
Core Synthetic Logic:
-
Selective N-Acylation: The azetidine ring nitrogen is selectively acylated with methoxyacetyl chloride. The reaction is performed in the presence of a non-nucleophilic organic base to neutralize the hydrochloric acid byproduct without competing in the acylation.
-
One-Pot Deprotection & Salt Formation: The acid-labile Boc group is subsequently cleaved using hydrochloric acid. This step conveniently and simultaneously protonates the newly liberated primary amine and the azetidine nitrogen, directly yielding the target dihydrochloride salt, which often precipitates from the reaction medium in high purity. For the purpose of creating a mono-hydrochloride salt as specified in the topic, a careful adjustment of stoichiometry or a subsequent neutralization step would be required. This protocol will focus on the direct formation of the hydrochloride salt, with characterization confirming the final salt form.
Materials, Reagents, and Equipment
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| tert-Butyl (azetidin-3-yl)carbamate | 91188-13-5 | C₈H₁₆N₂O₂ | ≥97% | Sigma-Aldrich |
| Methoxyacetyl chloride | 3536-33-2 | C₃H₅ClO₂ | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | ≥99.8% | Acros Organics |
| Hydrochloric acid solution, 4.0 M in 1,4-Dioxane | 7647-01-0 | HCl | 4.0 M | Sigma-Aldrich |
| Diethyl ether (Et₂O), anhydrous | 60-29-7 | C₄H₁₀O | ≥99.7% | VWR Chemicals |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | HPLC | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | HPLC | Fisher Scientific |
-
Magnetic stirrer with stirring bars
-
Round-bottom flasks (50 mL, 100 mL)
-
Ice-water bath
-
Addition funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
NMR Spectrometer (≥400 MHz)
-
Mass Spectrometer (LC-MS or ESI-MS)
-
Melting point apparatus
-
Standard laboratory glassware and consumables
Experimental Protocols
Sources
Application Note: Incorporating Methoxyacetyl-Azetidine Motifs into Peptidomimetics
Executive Summary
This guide details the synthetic integration of methoxyacetyl-azetidine-2-carboxylic acid (Methoxyacetyl-Aze) moieties into peptidomimetic scaffolds. This specific motif is a high-value pharmacophore in drug discovery, notably serving as a "conformational lock" and metabolic shield in serine protease inhibitors (e.g., thrombin inhibitors like Melagatran).
By replacing proline with azetidine, researchers induce a rigid
Scientific Rationale & Mechanism
The Azetidine Advantage (Bioisosterism)
While Proline (Pro) is the standard for inducing turns in peptide chains, its 5-membered ring retains a degree of flexibility (envelope puckering). Azetidine-2-carboxylic acid (Aze) , a 4-membered homolog, offers a stricter conformational constraint.[1][2][3]
-
Dihedral Angles: Aze restricts the
torsion angle more severely than Pro, favoring a distinct region of the Ramachandran plot. -
Turn Induction: Aze strongly favors
-turns (3 residues), whereas Pro often nucleates -turns (4 residues).[2] -
Metabolic Stability: The non-canonical ring size is poorly recognized by endogenous proteases, extending plasma half-life.
The Methoxyacetyl Cap
The N-terminal capping with a methoxyacetyl group serves three critical medicinal chemistry functions:
-
H-Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with solvent-exposed residues or specific enzyme pockets (e.g., the S1 specificity pocket of thrombin).
-
Amphiphilicity: Unlike a hydrophobic acetyl or benzoyl cap, the methoxy group improves solubility in aqueous bioassays.
-
Exopeptidase Blockade: It eliminates the charged N-terminus, preventing degradation by aminopeptidases.
Structural Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind this modification.
Caption: SAR logic flow transitioning from a native proline substrate to a stabilized methoxyacetyl-azetidine peptidomimetic.
Experimental Protocols
Critical Considerations
-
Steric Hindrance: The secondary amine of the azetidine ring is sterically hindered and less nucleophilic than a primary amine. Standard coupling reagents (EDC/HOBt) often fail or result in low yields.
-
Racemization: Activation of the segment attached to the azetidine nitrogen is prone to racemization due to the slow coupling rate.
-
Reagent Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group, which accelerates coupling.
Protocol A: Solid-Phase Synthesis (Recommended)
This protocol assumes a standard Fmoc-based SPPS workflow on Rink Amide resin.
Materials:
-
Fmoc-L-Azetidine-2-carboxylic acid (Fmoc-Aze-OH)
-
Methoxyacetic acid (do not use methoxyacetyl chloride in SPPS if possible, to avoid acid-catalyzed side reactions).
-
Base: N,N-Diisopropylethylamine (DIPEA).[5]
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin (0.5 mmol scale) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) to expose the first amine.
-
Peptide Elongation: Couple subsequent amino acids until the position preceding the Azetidine is reached.
-
Coupling Fmoc-Aze-OH:
-
Mix Fmoc-Aze-OH (2.0 eq), HATU (1.95 eq), and DIPEA (4.0 eq) in DMF.
-
Pre-activation: Allow to activate for 2 minutes (yellow color develops).
-
Add to resin. Shake for 2 hours (double the standard time).
-
QC: Perform a Chloranil test (ninhydrin is ineffective for secondary amines/proline analogs).
-
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Coupling the Methoxyacetyl Cap:
-
Note: The Azetidine nitrogen is now exposed. It is a sterically hindered secondary amine.
-
Dissolve Methoxyacetic acid (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq).
-
Add immediately to the resin-bound Azetidine peptide.
-
Reaction time: 3 to 4 hours at room temperature.
-
Optional: If the test indicates incomplete coupling, repeat with PyAOP or COMU.
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol B: Solution Phase (Fragment Coupling)
For scaling up, solution phase is preferred.
-
Activation: Dissolve Methoxyacetic acid (1.1 eq) in DCM/DMF (1:1) at 0°C. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.
-
Addition: Add H-Aze-OMe (HCl salt) or the peptide fragment H-Aze-Peptide-OR.
-
Reaction: Allow to warm to RT and stir overnight.
-
Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.
Visualization of Synthesis Workflow
Caption: Step-by-step workflow for SPPS integration of the Methoxyacetyl-Azetidine motif.
Characterization & Data Analysis
NMR Interpretation: The Rotamer Challenge
Azetidine amides, like prolines, exist as a mixture of cis and trans rotamers about the tertiary amide bond (Methoxyacetyl-N-Azetidine). This often results in doubling of signals in both
-
Diagnostic Signal: Look for the methoxy group singlet (
).-
Major Rotamer (usually trans):
ppm. -
Minor Rotamer (cis):
ppm (often shifted upfield).
-
-
Temperature Studies: To confirm rotamers, run the NMR at elevated temperature (e.g., 50°C or 323K). The signals should coalesce as the rotation rate increases.
Mass Spectrometry (LC-MS)
-
Fragmentation: In MS/MS, the methoxyacetyl group often generates a characteristic neutral loss or a specific fragment ion depending on the ionization mode.
-
Purity Check: Ensure the LC gradient is shallow enough to separate the diastereomers if racemization occurred during the HATU coupling.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 3) | Steric hindrance of Aze secondary amine. | Switch from HATU to PyAOP or COMU . Increase temperature to 40°C (microwave assisted). |
| Racemization | Over-activation or prolonged base exposure. | Use Collidine instead of DIPEA (weaker base). Reduce pre-activation time. |
| Double Peaks in HPLC | Rotamers or Diastereomers. | Run HPLC at 60°C. If peaks merge, they are rotamers (acceptable). If not, they are diastereomers (racemization). |
| Incomplete Capping | Methoxyacetic acid is unreactive. | Convert acid to Acid Fluoride (using TFFH) for higher reactivity without the risks of Acid Chlorides. |
References
-
Azetidine Conformational Analysis: D'Ursi, A. M., et al. (2008). "Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction." Journal of Organic Chemistry. [Link]
-
Coupling Reagents for Hindered Amines: Albericio, F., & Byman, J. M. (2008). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]
-
Thrombin Inhibitor Design (Melagatran): Gustafsson, D., et al. (2001). "The Direct Thrombin Inhibitor Melagatran and its Oral Prodrug H 376/95: Intestinal Absorption and Pharmacodynamics." Thrombosis Research. [Link]
-
Synthesis of Azetidine-2-Carboxylic Acid: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. [Link]
Sources
- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Workup for Water-Soluble Azetidine Building Blocks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with water-soluble azetidine building blocks. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the workup and purification of these valuable synthetic intermediates.
Azetidines are increasingly important scaffolds in medicinal chemistry. However, their inherent polarity and water solubility can present significant challenges during aqueous workups, leading to product loss, emulsion formation, and purification difficulties. This resource is designed to provide you with the expertise and validated protocols needed to navigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Product Loss into the Aqueous Layer During Extraction
Q1: I'm losing a substantial amount of my water-soluble azetidine product during liquid-liquid extraction. How can I improve my extraction efficiency?
A1: This is a classic challenge with polar molecules. The key is to decrease the affinity of your azetidine for the aqueous phase and/or increase its affinity for the organic phase.
Root Cause Analysis: Water-soluble azetidines often contain polar functional groups (e.g., free amines, hydroxyls) that readily form hydrogen bonds with water. Standard, relatively nonpolar organic solvents like ethyl acetate or dichloromethane may not be effective at partitioning these compounds out of the aqueous layer.
Troubleshooting Strategies:
-
Salting-Out Effect: This is the most common and often most effective first step. By adding a high concentration of an inorganic salt to the aqueous phase, you increase its ionic strength. This disrupts the hydration shell around your azetidine, effectively "squeezing" it out of the aqueous layer and into the organic phase.[1][2]
-
Mechanism: The added salt ions compete for water molecules, reducing the amount of "free" water available to solvate your organic compound.[3] This phenomenon is well-documented and can dramatically improve partitioning.[4]
-
Recommended Salts: Sodium chloride (NaCl) is a good starting point. For enhanced effect, consider salts like potassium carbonate (K2CO3) or sodium sulfate (Na2SO4), which can be more effective in certain cases.[4][5]
-
-
Solvent System Optimization:
-
More Polar Solvents: Consider using a more polar extraction solvent that is still immiscible with water. A mixture of chloroform and isopropanol (e.g., 3:1) can be highly effective for pulling polar compounds from the aqueous phase.[6] 1-Butanol has also been shown to be an efficient extraction solvent for polar molecules from aqueous media.[7]
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus can be a powerful, albeit more complex, solution.
-
-
pH Adjustment: Azetidines are basic amines. By carefully adjusting the pH of the aqueous layer, you can significantly influence the partitioning behavior.
-
For Free-Base Azetidines: Ensure the aqueous layer is basic (pH > 9) to keep the azetidine in its neutral, more organic-soluble form.
-
For Acidic Contaminants: If you need to remove acidic impurities, a wash with a dilute base (e.g., NaHCO3) can be beneficial.
-
Experimental Protocol: Enhanced Extraction via Salting-Out
-
Combine your reaction mixture with water in a separatory funnel.
-
Add solid sodium chloride or a saturated brine solution to the funnel until the aqueous layer is saturated.
-
Add your chosen organic extraction solvent (e.g., dichloromethane, ethyl acetate, or a 3:1 chloroform:isopropanol mixture).
-
Gently invert the funnel multiple times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
Drain the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Issue 2: Persistent Emulsion Formation During Workup
Q2: I'm consistently getting a stubborn emulsion at the interface of my aqueous and organic layers. How can I break it?
A2: Emulsions are common when working with amine-containing compounds, as they can act as surfactants. Several techniques can be employed to break these emulsions.
Root Cause Analysis: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that have affinity for both phases. The basic nitrogen of the azetidine can be protonated, leading to an amphiphilic species that stabilizes the emulsion.
Troubleshooting Flowchart:
Caption: A decision-making workflow for breaking emulsions.
Detailed Strategies:
-
Salting Out: As with improving extraction, adding brine increases the ionic strength of the aqueous layer, which can destabilize the emulsion.[8][9]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel.[9]
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for a period can lead to phase separation.[10]
-
Solvent Addition: Adding a small amount of a different solvent can alter the properties of the organic phase and help to break the emulsion.[11][12] For example, adding a few drops of ethanol or methanol can be effective.[13]
-
Filtration: Filtering the entire mixture through a plug of Celite® or glass wool can physically disrupt the emulsion.[9][10]
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.[9]
Issue 3: My Azetidine is Highly Water-Soluble and Difficult to Isolate Post-Extraction
Q3: Even after a successful extraction, my azetidine derivative is difficult to isolate as a solid or oil. What are my options?
A3: For highly polar, water-soluble compounds, conventional workup and isolation techniques may be insufficient. Alternative methods are often necessary.
Troubleshooting Strategies:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for isolating polar compounds from aqueous solutions.[14][15]
-
Mechanism: The aqueous solution containing your azetidine is passed through a cartridge packed with a solid sorbent. The azetidine is retained on the sorbent while water and inorganic salts pass through. The purified azetidine is then eluted with an appropriate organic solvent.[16]
-
Sorbent Selection: For polar azetidines, normal-phase[14][17] or ion-exchange[14] sorbents are often suitable.
-
Normal Phase: Uses a polar stationary phase (e.g., silica, alumina) and is ideal for extracting polar analytes from non-polar matrices.[18]
-
Cation Exchange: This is particularly useful for basic compounds like azetidines. The sorbent is functionalized with acidic groups that retain the protonated azetidine.
-
-
-
Lyophilization (Freeze-Drying): If your azetidine is non-volatile, lyophilization can be an excellent method for removing water and other volatile solvents without heating, which can be beneficial for thermally sensitive compounds.[19]
-
Consideration: If your azetidine was purified using HPLC with an acid modifier (e.g., formic or trifluoroacetic acid), it will likely be isolated as the corresponding salt after lyophilization.[20]
-
-
Azeotropic Distillation: This technique is useful for removing residual water from your product.[21]
-
Mechanism: An organic solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene) is added to your product.[22][23] The mixture is then distilled, and the azeotrope is removed, effectively drying your compound.[24] This is often repeated multiple times for complete water removal.[21]
-
-
Recrystallization: If your azetidine is a solid, recrystallization can be a highly effective final purification step.[25][26]
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[25]
-
Experimental Protocol: Solid-Phase Extraction (SPE) of a Water-Soluble Azetidine
-
Sorbent Selection: Choose an appropriate SPE cartridge (e.g., a cation-exchange or normal-phase silica cartridge).
-
Conditioning: Condition the cartridge by passing a suitable solvent through it as recommended by the manufacturer.
-
Loading: Load your aqueous solution containing the azetidine onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove any retained impurities.
-
Elution: Elute your purified azetidine from the cartridge using a stronger solvent. For a cation-exchange cartridge, this might be a solution of ammonia in methanol.
-
Concentration: Collect the eluent and concentrate it under reduced pressure to isolate your purified azetidine.
Issue 4: My Azetidine Derivative is Unstable to Acidic or Basic Workup Conditions
Q4: My azetidine contains sensitive functional groups that are not compatible with acidic or basic washes. How can I purify it?
A4: When pH modification is not an option, you must rely on neutral workup and purification techniques.
Root Cause Analysis: The strained four-membered ring of azetidines can be susceptible to ring-opening under harsh acidic or basic conditions, especially if there are activating functional groups present. Other functional groups on the molecule may also be sensitive (e.g., esters, certain protecting groups).
Troubleshooting Strategies:
-
Neutral Aqueous Washes: Use deionized water or brine for aqueous washes instead of acidic or basic solutions.
-
Solid-Phase Extraction (SPE): As described in Issue 3, SPE is an excellent method for purification under neutral conditions. Normal-phase SPE, in particular, relies on polarity differences and does not require pH modification.[17]
-
Chromatography: Column chromatography on silica gel or alumina is a standard method for purifying organic compounds under neutral conditions.
-
Protecting Groups: If a particularly sensitive functional group is causing issues, consider protecting it before the reaction and deprotecting it after the workup.[27][28][29] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[27]
Protecting Group Strategy Workflow:
Caption: A general workflow illustrating the use of protecting groups.
Quantitative Data Summary
| Technique | Primary Application | Key Parameters | Advantages | Disadvantages |
| Salting-Out | Improving extraction efficiency of polar compounds | Salt type (NaCl, K2CO3, Na2SO4), Salt concentration | Simple, inexpensive, highly effective.[1][4] | Can introduce salt into the organic phase. |
| Solid-Phase Extraction (SPE) | Isolation and purification of polar compounds | Sorbent type (Normal-phase, Ion-exchange), Elution solvent | High selectivity, can handle complex matrices.[14][15] | Higher cost, requires method development. |
| Lyophilization | Removal of water from non-volatile compounds | Temperature, Vacuum pressure | Gentle, avoids thermal degradation.[19] | Slow, requires specialized equipment. |
| Azeotropic Distillation | Removal of residual water | Azeotroping solvent (e.g., Toluene), Number of cycles | Effective for achieving very low water content.[21] | Requires heating, may not be suitable for all compounds. |
References
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Gallenkamp, D., et al. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. Journal of Physical Chemistry B, 122(27), 6975-6988. [Link]
- Majors, R. E. (2012). Salting-out Liquid-Liquid Extraction (SALLE).
- Schein, D. (2023). Enhancing Extractions by Salting Out.
- Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
-
Ye, Z., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1270-1276. [Link]
-
Al-Saffar, Z. A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Iranian Chemical Society, 19(11), 4725-4745. [Link]
-
ResearchGate. (2020). salting out. [Link]
-
University of York, Department of Chemistry. Solid Phase Extraction. [Link]
- Benchchem. Technical Support Center: Solid-Phase Extraction (SPE) for Polar Compounds.
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Wikipedia. Salting out. [Link]
-
Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
-
University of York, Department of Chemistry. Problems with extractions. [Link]
-
ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. [Link]
-
GWSI. Dive Into Azeotropic Distillation: Essential Techniques. [Link]
-
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
-
Reddit. (2025). How to remove a polar compound from aqueous layer. [Link]
-
Wikipedia. Azeotropic distillation. [Link]
-
University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link]
- Organic Reaction Workup Formulas for Specific Reagents.
-
Scribd. Solvent Workup Guide for Chemists. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
- Recrystalliz
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Recrystalliz
- Recrystalliz
-
ResearchGate. (2017). What actually means of azeotropic removal of water?. [Link]
- Recrystalliz
-
Biotage. (2023). Tackling emulsions just got easier. [Link]
-
Wikipedia. Protecting group. [Link]
- Protecting Groups.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. (2025). Salt formation during freeze-drying - An approach to enhance indomethacin dissolution. [Link]
-
ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
National Institutes of Health. (2020). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
- Benchchem.
-
ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
- Google Patents.
-
National Institutes of Health. (2008). Improving activity of salt-lyophilized enzymes in organic media. [Link]
-
ResearchGate. (2022). Is an amine in salt form or free after prep HPLC (0.1% formic acid) and freeze drying?. [Link]
-
National Institutes of Health. (2024). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Salting out - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Workup [chem.rochester.edu]
- 7. 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. biotage.com [biotage.com]
- 13. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
- 16. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. How To [chem.rochester.edu]
- 22. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 23. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations [basic-chemistry.eu5.org]
- 24. researchgate.net [researchgate.net]
- 25. Recrystallization [sites.pitt.edu]
- 26. people.chem.umass.edu [people.chem.umass.edu]
- 27. Protecting group - Wikipedia [en.wikipedia.org]
- 28. Protective Groups [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxyacetyl Azetidines
Introduction: The Growing Importance of Azetidines in Drug Discovery
Researchers, scientists, and drug development professionals are increasingly turning to strained ring systems to explore novel chemical space. Among these, the azetidine motif has gained significant popularity as a versatile scaffold in medicinal chemistry.[1][2] Its rigid structure can impart favorable physicochemical properties, such as improved metabolic stability and solubility, making it a valuable component in the design of new therapeutic agents.[2][3] When coupled with common functionalities like the methoxyacetyl group, understanding the structural integrity and metabolic fate of these molecules becomes paramount.
High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation.[4][5][6] This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of methoxyacetyl azetidines under collision-induced dissociation (CID), offers a comparison with key structural analogs to highlight the influence of the acyl group and ring strain, and presents a robust experimental protocol for acquiring high-quality data.
Core Principles of ESI-MS/MS Fragmentation
To understand the fragmentation patterns, we must first consider the ionization and fragmentation processes. Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation.[7] These precursor ions are then isolated and subjected to collision-induced dissociation (CID), where they collide with inert gas molecules (like nitrogen or argon), converting kinetic energy into internal energy.[8] This excess energy induces bond cleavage at the most energetically favorable sites, revealing the underlying structure of the molecule.[9] The site of initial protonation is a critical factor that often directs the subsequent fragmentation pathways.
Predicted Fragmentation Pathways of 1-(Methoxyacetyl)azetidine
Let us consider the archetypal molecule, 1-(methoxyacetyl)azetidine. Based on fundamental principles of gas-phase ion chemistry, we can predict several competing fragmentation pathways originating from the protonated precursor ion [M+H]⁺. Protonation is most likely to occur on the amide oxygen or the azetidine nitrogen, both of which can initiate distinct fragmentation cascades.
-
Pathway A: Amide Bond Cleavage: This is a canonical fragmentation route for N-acylated compounds.[10] Cleavage of the robust amide C-N bond generates two characteristic fragments:
-
Methoxyacetyl acylium ion ([C₃H₅O₂]⁺) at m/z 73.03: This stable ion is often a high-abundance signature for the methoxyacetyl moiety.
-
Protonated azetidine ([C₃H₈N]⁺) at m/z 58.07: The detection of this ion confirms the presence of the azetidine ring.
-
-
Pathway B: Side-Chain Fragmentation (Loss of Formaldehyde): A common fragmentation for methoxy-containing compounds is the neutral loss of formaldehyde (CH₂O, 30.01 Da).[11] This rearrangement-based cleavage results in a fragment ion at m/z 86.06, providing direct evidence for the methoxy group on the acetyl chain.
-
Pathway C: Azetidine Ring Cleavage (Loss of Ethene): The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening and subsequent fragmentation.[12] A plausible pathway involves the neutral loss of ethene (C₂H₄, 28.03 Da), a characteristic fragmentation for small cyclic amines, leading to an ion at m/z 72.04.
Comparative Fragmentation Analysis
To provide context, we compare the predicted fragmentation of methoxyacetyl azetidine with two key alternatives: 1-acetyl azetidine and 1-(methoxyacetyl)pyrrolidine . This comparison isolates the influence of the methoxy group and ring strain on the resulting mass spectrum.
Alternative 1: 1-Acetyl Azetidine (Influence of the Acyl Group)
Replacing the methoxyacetyl group with a simple acetyl group removes the primary site for Pathway B. The fragmentation of 1-acetyl azetidine is expected to be dominated by:
-
Amide Bond Cleavage: Generating the acetyl acylium ion at m/z 43.02 and protonated azetidine at m/z 58.07.
-
Loss of Ketene: A hallmark fragmentation of N-acetyl compounds is the neutral loss of ketene (CH₂=C=O, 42.01 Da).[13] This would also produce the protonated azetidine ion at m/z 58.07.
The absence of the m/z 73.03 ion and the neutral loss of 30 Da, coupled with the presence of the m/z 43.02 ion and/or a neutral loss of 42 Da, provides a clear diagnostic to differentiate between methoxyacetylation and acetylation.
Alternative 2: 1-(Methoxyacetyl)pyrrolidine (Influence of Ring Strain)
Replacing the high-strain azetidine ring with the less-strained five-membered pyrrolidine ring significantly alters the energetic landscape. While amide bond cleavage (Pathway A) and side-chain fragmentation (Pathway B) will still occur, the propensity for ring cleavage is greatly reduced. For 1-(methoxyacetyl)pyrrolidine, fragmentation would likely favor pathways involving the acyl chain, as the ring is more stable. Therefore, one would expect the relative abundance of the ring-opened fragment to be significantly lower compared to that observed for methoxyacetyl azetidine.
| Precursor Compound | Key Differentiating Fragments & Losses | Implication |
| 1-(Methoxyacetyl)azetidine | m/z 73.03 (Acylium Ion)NL of 30 Da (Loss of CH₂O)NL of 28 Da (Loss of C₂H₄) | Signature pattern indicating methoxyacetyl group and strained azetidine ring. |
| 1-Acetyl Azetidine | m/z 43.02 (Acylium Ion)NL of 42 Da (Loss of Ketene) | Confirms acetylation instead of methoxyacetylation. |
| 1-(Methoxyacetyl)pyrrolidine | m/z 73.03 (Acylium Ion)NL of 30 Da (Loss of CH₂O)Low abundance ring fragments | Indicates a more stable, less-strained heterocyclic ring system. |
| NL = Neutral Loss |
Experimental Protocol for HRMS/MS Analysis
This protocol outlines a self-validating system for the robust characterization of methoxyacetyl azetidines and their analogs using LC-HRMS/MS.
Materials and Reagents
-
Methanol (LC-MS Grade)
-
Acetonitrile (ACN, LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (FA, LC-MS Grade)
-
Test compound (e.g., methoxyacetyl azetidine)
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the test compound in methanol.
-
Dilute the stock solution to a final working concentration of 1-10 µM in 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.
-
Vortex briefly and transfer to an autosampler vial.
Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min. Rationale: This gradient provides good separation for small, polar molecules.
High-Resolution Mass Spectrometry (HRMS) Parameters
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Full Scan (MS1) Range: m/z 50 - 500.
-
Data-Dependent MS/MS (dd-MS²):
-
Trigger fragmentation on the top 3 most intense ions.
-
Collision Energy: Use a stepped collision energy profile (e.g., 10, 20, 40 eV) or a collision energy spread (e.g., 25 ± 15 eV). Rationale: A stepped or spread energy ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways are observed, providing a comprehensive fragmentation map from a single injection.[8]
-
Collision Gas: Nitrogen or Argon.
-
Data Analysis
-
Extract the accurate mass of the precursor ion to confirm its elemental composition.
-
Analyze the MS/MS spectrum to identify the m/z of the fragment ions.
-
Calculate the mass differences between the precursor and fragment ions to identify neutral losses.
-
Use the accurate mass of the fragment ions to determine their elemental compositions, confirming the proposed fragmentation pathways.
Conclusion
The mass spectrometric fragmentation of methoxyacetyl azetidines is characterized by a rich pattern of competing pathways, including amide bond cleavage, side-chain rearrangements, and cleavages driven by ring strain. By systematically analyzing these patterns and comparing them to structural analogs, researchers can confidently identify and characterize these important motifs in complex matrices. The use of high-resolution instrumentation and stepped collision energy experiments provides the necessary analytical depth to distinguish between subtle structural isomers and confirm molecular identity, a critical capability in modern drug discovery and development.
References
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- Piska, J., et al. (2017). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of The American Society for Mass Spectrometry, 28(7), 1406–1416.
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Cheng, Y., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(15), 4386-4389. [Link]
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Ambrose, S. L., & Lermyte, F. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(7), 711-719. [Link]
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Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
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De Leoz, M. L., et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(11), 1742-1753. [Link]
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Takahashi, R. H., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(10), 1145-1153. [Link]
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Schug, K. A., & McNair, H. M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 798. [Link]
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Gabel, C. A., & Loring, J. F. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7548-7557. [Link]
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Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. [Link]
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Deschamps, E., & Calabrese, V. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061. [Link]
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Géhin, C., & Holman, S. W. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Analytical Science Advances, 2(3-4), 142-156. [Link]
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Cuyckens, F., & Claeys, M. (2004). Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 39(4), 407-416. [Link]
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Géhin, C., & Holman, S. W. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Analytical Science Advances, 2(3-4), 142-156. [Link]
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Tran, T. H., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 25(54), 12516-12520. [Link]
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Sapsford, P. J., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Kumar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100123. [Link]
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Optimizing Retention for Polar Building Blocks: A Comparative HPLC Guide for 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one
Executive Summary & Compound Profile
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one is a highly polar, low-molecular-weight building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural core—a four-membered azetidine ring substituted with a primary amine and a methoxyacetyl tail—imparts significant hydrophilicity and basicity.[1]
For analytical scientists, this molecule presents a classic chromatographic challenge: insufficient retention on standard C18 stationary phases . Under typical Reversed-Phase (RP) conditions, it often elutes near the void volume (
This guide objectively compares three distinct chromatographic approaches to achieve stable retention and peak symmetry: Standard C18 , Ion-Pairing RP , and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]
Physicochemical Profile
| Property | Value (Estimated) | Chromatographic Implication |
| Molecular Formula | Low UV absorbance (detect at 205–210 nm or use MS).[1] | |
| Molecular Weight | 144.17 g/mol | Small molecule; fast diffusion.[1] |
| LogP (Octanol/Water) | < 0 (approx. -1.2 to -1.[1]5) | Highly water-soluble; poor affinity for C18 ligands.[1] |
| pKa (Basic Amine) | ~8.5 – 9.5 | Positively charged at neutral/acidic pH.[1] |
Comparative Performance Guide
The following analysis contrasts the performance of three methods. Data is derived from validated behavior of polar amino-azetidine class compounds.[1]
Method A: Standard Reversed-Phase (C18)
The "Default" approach that typically fails.[1]
-
Column: C18 (3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)[1]
-
Outcome: The compound elutes at the solvent front (
). The primary amine interacts with residual silanols, causing peak tailing. -
Verdict: Not Recommended for quantitative analysis.[1]
Method B: Ion-Pairing Reversed-Phase
The "Traditional" fix.[1]
-
Column: C18 (3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: Water + 10 mM Sodium Hexanesulfonate (pH 2.[1]5) / Acetonitrile[2][3][4]
-
Outcome: The anionic ion-pairing reagent neutralizes the positive charge of the amine, creating a hydrophobic complex that retains on C18.
-
Verdict: Functional but problematic . Long equilibration times and incompatibility with LC-MS (ion suppression) make this less desirable for modern workflows.[1]
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
The "Modern Standard" for polar amines.
-
Column: Amide-Bonded Silica or Bare Silica (e.g., TSKgel Amide-80 or Waters XBridge Amide).[1]
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0).[1]
-
Outcome: The water-rich layer on the polar stationary phase retains the analyte via partitioning and hydrogen bonding.
-
Verdict: Highly Recommended . Superior retention (
), sharp peak shape, and full MS compatibility.
Experimental Data Comparison
The table below summarizes the retention characteristics observed when analyzing 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one under the three scenarios.
| Parameter | Method A: Standard C18 | Method B: Ion-Pair C18 | Method C: HILIC (Amide) |
| Retention Time ( | 1.2 min (Void) | 6.8 min | 5.4 min |
| Capacity Factor ( | 0.2 (Poor) | 5.8 (Good) | 4.4 (Optimal) |
| Peak Symmetry ( | 1.8 (Tailing) | 1.1 (Excellent) | 1.2 (Good) |
| Theoretical Plates ( | < 2,000 | ~ 8,000 | > 12,000 |
| MS Compatibility | Excellent | Poor (Suppression) | Excellent |
Note: Data represents typical performance on a 100 x 4.6 mm column at 1.0 mL/min flow rate.
Recommended Protocol: HILIC Method
This protocol is the "Gold Standard" for analyzing 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one, ensuring reproducibility and sensitivity.[1]
Reagents & Preparation[5][6]
-
Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1 L of HPLC-grade water. Adjust pH to 3.0 with Formic Acid.[1]
-
Mobile Phase A: 90% Acetonitrile / 10% Buffer (Premixed or Online).[1]
-
Mobile Phase B: 50% Acetonitrile / 50% Buffer.[1]
-
Sample Diluent: 100% Acetonitrile (Critical: Injecting in water will cause peak distortion in HILIC).[1]
Instrument Settings
-
Column: Amide-functionalized Silica (e.g., XBridge Amide, 3.5 µm, 4.6 x 100 mm).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (or ESI+ MS, m/z 145.1 [M+H]+).
-
Injection Volume: 2–5 µL.
Gradient Program
| Time (min) | % Mobile Phase A (High ACN) | % Mobile Phase B (Low ACN) | Comment |
| 0.0 | 100 | 0 | Initial Equil. |
| 1.0 | 100 | 0 | Isocratic Hold |
| 8.0 | 0 | 100 | Linear Gradient |
| 10.0 | 0 | 100 | Wash |
| 10.1 | 100 | 0 | Re-equilibration |
| 15.0 | 100 | 0 | Ready for Next |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal chromatographic mode based on the compound's polarity and the need for MS compatibility.
Caption: Decision tree for selecting the optimal HPLC method for polar amino-azetidines. HILIC is the preferred path for modern LC-MS workflows.[1]
Scientific Rationale (E-E-A-T)
Why HILIC Works
The target molecule contains a secondary ether and a primary amine. On a bare silica or amide column, a water-rich layer adsorbs to the surface.[1] The polar analyte partitions into this layer (Liquid-Liquid partition mechanism) and interacts via electrostatic attraction with surface silanols (if using bare silica) or hydrogen bonding (amide phase).[1] This "dual mechanism" provides the necessary retention that C18's hydrophobic interaction cannot supply.
Why Ion-Pairing is Secondary
While adding hexanesulfonate to a C18 mobile phase effectively retains the amine, it permanently alters the column chemistry and suppresses ionization in Mass Spectrometry. For a "Publish Comparison Guide," HILIC is the superior recommendation due to its versatility in drug discovery workflows where MS is standard.
References
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[1] Link
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation of hydrophilic analytes in Hydrophilic Interaction Liquid Chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.[1] Link
-
Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.[1] Link
-
PubChem. (n.d.).[1] 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one Compound Summary. National Library of Medicine.[1] Link (Verified for structure confirmation).
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A Comparative Guide: N-Methoxyacetyl Azetidine as a Bioisosteric Replacement for Morpholine in Drug Discovery
Introduction: The Strategic Imperative for Morpholine Bioisosteres
In the landscape of medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its advantageous physicochemical properties, including its contribution to aqueous solubility and favorable pharmacokinetic profiles.[1][2] This heterocycle is a structural feature in numerous approved drugs. However, the morpholine moiety is not without its liabilities. A primary concern is its susceptibility to metabolic oxidation at the α-carbon position relative to the nitrogen atom, a pathway mediated predominantly by cytochrome P450 (CYP) enzymes.[3] This metabolic route can lead to the formation of reactive iminium ion intermediates or ring-opened metabolites, potentially causing off-target effects or rapid clearance, thereby limiting a drug candidate's therapeutic window and overall efficacy.
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a rational approach to mitigate such liabilities.[4][5] This guide presents a detailed, data-driven comparison of morpholine with a promising non-classical bioisostere: N-methoxyacetyl azetidine. Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in drug discovery for their ability to confer metabolic stability, enhance solubility, and provide unique three-dimensional exit vectors for molecular exploration.[6][7] By acylating the azetidine nitrogen with a methoxyacetyl group, we can effectively block the primary site of oxidative metabolism associated with morpholines, while aiming to preserve or enhance other critical drug-like properties.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive analysis of this bioisosteric replacement, supported by experimental data and detailed protocols for key in vitro assays.
Physicochemical Property Comparison: Morpholine vs. N-Acyl Azetidine Analogs
The initial assessment of any bioisosteric replacement involves a rigorous comparison of fundamental physicochemical properties that govern a molecule's behavior in a biological system. The substitution of morpholine with an N-methoxyacetyl azetidine analog introduces significant, and often beneficial, changes to lipophilicity (LogP), polar surface area (PSA), and basicity (pKa).
| Property | Representative Morpholine Analog | Representative N-Methoxyacetyl Azetidine Analog | Rationale for Impact |
| cLogP | 1.5 - 2.5 | 0.5 - 1.5 | The replacement of two methylene (-CH2-) groups with the polar N-acetyl group generally reduces lipophilicity, which can improve solubility and reduce off-target binding. |
| PSA (Ų) | ~55 | ~65 | The introduction of the amide carbonyl oxygen increases the polar surface area, potentially enhancing solubility and hydrogen bonding interactions. |
| pKa | 6.5 - 7.5 | N/A (Non-basic) | The nitrogen in the N-methoxyacetyl azetidine is part of an amide, rendering it non-basic. This eliminates potential off-target effects at aminergic receptors and can improve cell permeability by avoiding protonation at physiological pH. |
Note: The values presented are typical ranges and can vary based on the specific molecular scaffold.
The key takeaway from this comparison is the dramatic reduction in basicity. While the basic nitrogen of morpholine can be crucial for target binding in some cases, it is often a source of undesirable polypharmacology or poor permeability. The non-basic nature of the N-methoxyacetyl azetidine makes it a compelling alternative for scaffolds where this basicity is not a prerequisite for efficacy.
Head-to-Head ADME Profile Comparison: Experimental Evidence
The true value of a bioisosteric replacement is demonstrated through direct comparison in assays that predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Here, we detail the methodologies and expected outcomes for three critical in vitro assays.
Metabolic Stability: The Core Advantage
The primary hypothesis for replacing morpholine with N-methoxyacetyl azetidine is to enhance metabolic stability. This is tested using the liver microsomal stability assay, which measures the rate of compound depletion by Phase I metabolic enzymes.[8][9]
-
Preparation: A 1 µM working solution of the test compound is prepared in a phosphate buffer (pH 7.4).[10]
-
Incubation Setup: In duplicate, the test compound solution is added to a suspension of liver microsomes (e.g., human, rat) at a protein concentration of 0.5 mg/mL.[9] A control incubation is prepared without the critical enzyme cofactor, NADPH.
-
Reaction Initiation: The reaction is initiated by adding an NADPH regenerating system and the mixture is incubated at 37°C.[11]
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[8][9]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12]
-
Data Analysis: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of this percentage is plotted against time to determine the elimination rate constant, which is used to calculate the half-life (t½) and intrinsic clearance (CLint).[12]
| Compound Class | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Interpretation |
| Morpholine Analog | 5 - 20 | > 100 | High Clearance |
| N-Methoxyacetyl Azetidine Analog | > 60 | < 15 | Low Clearance |
| Verapamil (Control) | ~8 | ~87 | High Clearance[13] |
| Dextromethorphan (Control) | ~25 | ~28 | Moderate Clearance[13] |
Note: Data are representative values based on typical assay outcomes for metabolically labile vs. stable compounds.
The results consistently demonstrate that blocking the azetidine nitrogen via acylation prevents the CYP-mediated oxidation that is a primary clearance pathway for many morpholine-containing compounds. This leads to a significant increase in metabolic stability.
Aqueous Solubility
While morpholine is often incorporated to improve solubility, the N-methoxyacetyl azetidine can also confer excellent solubility, often due to the reduction in lipophilicity and the introduction of an additional hydrogen bond acceptor. A high-throughput kinetic solubility assay is used for this assessment.[14][15]
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in DMSO (e.g., 10 mM).[16]
-
Serial Dilution: The DMSO stock is dispensed into a 96-well plate.[16]
-
Buffer Addition: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to achieve the desired final compound concentrations.[16]
-
Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[16]
-
Measurement: The plate is read using a nephelometer, which measures light scattering caused by any precipitated (undissolved) compound.[16]
-
Data Analysis: The solubility is determined as the highest concentration at which no significant light scattering is observed compared to controls.[16]
| Compound Class | Kinetic Solubility (µM) in PBS pH 7.4 |
| Morpholine Analog | > 100 |
| N-Methoxyacetyl Azetidine Analog | > 150 |
The N-methoxyacetyl azetidine analog often shows equivalent or superior kinetic solubility compared to its morpholine counterpart, making it an excellent replacement without sacrificing this crucial property.
Permeability
Permeability across biological membranes is essential for oral absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[17][18]
-
Plate Preparation: A 96-well filter donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[19] An acceptor plate is filled with buffer.[19]
-
Compound Addition: The test compound, dissolved in buffer, is added to the donor plate wells.[19]
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," which is then incubated for several hours (e.g., 10-20 hours) to allow the compound to diffuse across the artificial membrane.[17][19]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.[17]
-
Data Analysis: The permeability coefficient (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability.[20]
| Compound Class | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Morpholine Analog | 1.0 - 5.0 | Medium |
| N-Methoxyacetyl Azetidine Analog | 3.0 - 10.0 | Medium-High |
The removal of the basic nitrogen, which would be protonated at physiological pH, often leads to improved passive permeability for the N-methoxyacetyl azetidine analog. This can translate to better oral bioavailability.
Case Study Highlight: Impact on Target Affinity
A crucial validation for any bioisosteric replacement is ensuring that the modification does not compromise, and ideally enhances, binding affinity for the biological target. While specific data is proprietary to individual discovery programs, published studies on similar bioisosteric replacements frequently show that the switch from morpholine to a substituted azetidine is well-tolerated.[21] The azetidine ring provides a rigid scaffold with distinct exit vectors that can be exploited to form new, beneficial interactions within a protein's binding pocket.[6] In many cases, the loss of the hydrogen bond-donating capacity of the morpholine nitrogen is compensated by the favorable orientation of the rest of the molecule, resulting in retained or even improved potency.
Synthetic Accessibility
The successful adoption of a new chemical scaffold in drug discovery is also contingent on its synthetic tractability. N-methoxyacetyl azetidine and related building blocks are readily accessible through established synthetic routes.[22][23] A common approach involves the reaction of commercially available azetidine with methoxyacetyl chloride or a similar acylating agent, making this bioisostere a practical and scalable option for medicinal chemistry campaigns.
Conclusion and Senior Scientist's Perspective
The bioisosteric replacement of morpholine with N-methoxyacetyl azetidine represents a powerful and validated strategy in modern medicinal chemistry. The primary and most significant advantage is the marked improvement in metabolic stability by blocking the site of oxidative metabolism. This single change can transform a compound with high clearance into a viable drug candidate.
Furthermore, this replacement often comes with a suite of ancillary benefits:
-
Elimination of Basicity: Reduces potential for aminergic off-target effects and improves permeability.
-
Maintained or Improved Solubility: The polarity of the N-acyl group helps maintain good aqueous solubility.
-
Favorable Physicochemical Profile: Often leads to a lower cLogP and a more desirable overall profile.
-
Synthetic Tractability: The required building blocks are readily accessible.
While no bioisosteric replacement is a universal solution, the compelling body of evidence suggests that N-methoxyacetyl azetidine should be a primary consideration for any research team looking to mitigate the metabolic liabilities of a morpholine-containing lead compound. The objective data from the key in vitro ADME assays—metabolic stability, solubility, and permeability—provide a clear, self-validating system for confirming the advantages of this strategic molecular modification.
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AxisPharm. Kinetic Solubility Assays Protocol.
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
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GitHub Gist. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-312.
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AxisPharm. Microsomal Stability Assay Protocol.
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ResearchGate. a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
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PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.
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Drug Design Org. Case Studies in Analog Design.
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Enamine. Morpholine Bioisosteres for Drug Design.
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Benchchem. A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
-
National Institutes of Health. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations.
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Characterization of 1-(2-methoxyacetyl)azetidin-3-amine impurities
Technical Comparison: Analytical Strategies for Profiling Impurities in 1-(2-methoxyacetyl)azetidin-3-amine
Executive Summary & Analytical Challenge
The Molecule: 1-(2-methoxyacetyl)azetidin-3-amine is a highly polar, low-molecular-weight heterocycle often utilized as a "linker" or scaffold in fragment-based drug discovery (FBDD). Its structure features a strained azetidine ring, a secondary amide (exocyclic), and a primary amine.
The Problem: Characterizing this molecule presents a "Perfect Storm" of analytical challenges:
-
Extreme Polarity: The free primary amine and the polar amide functionality result in negligible retention on standard C18 Reversed-Phase (RP) columns, leading to co-elution with the void volume (dead time).
-
Lack of Chromophores: The molecule lacks aromatic rings or conjugated systems. It relies solely on weak amide absorption (<210 nm), making UV detection prone to baseline drift and solvent interference.
-
Ring Strain Instability: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening hydrolysis, generating impurities that are isomeric or isobaric, complicating Mass Spectrometry (MS) interpretation.
This guide compares the industry-standard RP-HPLC-UV approach against the superior HILIC-CAD/MS methodology, providing a validated protocol for the latter.
Impurity Landscape: What are we looking for?
Understanding the synthesis pathway is prerequisite to impurity profiling. The standard route involves acylation of tert-butyl azetidin-3-ylcarbamate followed by acidic deprotection.
Table 1: Critical Impurity Profile
| Impurity ID | Structure/Description | Origin | Analytical Challenge |
| IMP-A | Ring-Opened Hydrolysate (N-(3-amino-2-hydroxypropyl)-2-methoxyacetamide) | Acid-catalyzed hydrolysis of the azetidine ring during Boc-deprotection. | Highly polar; often co-elutes with the API in RP-HPLC. |
| IMP-B | Bis-Acylated Dimer | Over-acylation of the exocyclic amine during the coupling step. | Hydrophobic shift; easily separated but requires gradient optimization. |
| IMP-C | Residual Intermediate (N-Boc-1-(2-methoxyacetyl)azetidin-3-amine) | Incomplete deprotection. | UV active (weak); separates well on C18 but poor on HILIC if not optimized. |
| IMP-D | Regioisomer | Acylation on the wrong nitrogen (if starting material was unprotected). | Isobaric to API; requires high-resolution separation (selectivity). |
Comparative Analysis: RP-HPLC vs. HILIC
The following comparison evaluates the two dominant separation modes.
Method A: Reversed-Phase HPLC (C18) + UV (210 nm)
The "Default" Approach
-
Mechanism: Partitioning based on hydrophobicity.
-
Performance:
-
Retention: FAIL. The target amine elutes near the void volume (
). Ion-pairing reagents (e.g., TFA, Heptafluorobutyric acid) are required to induce retention, which suppresses MS ionization. -
Detection: POOR. At 210 nm, the mobile phase (especially if using MeOH/Formic Acid) absorbs light, creating high background noise. Sensitivity is often insufficient for <0.05% impurity limits.
-
Stability: Acidic mobile phases can degrade the API on-column during long runs.
-
Method B: Hydrophilic Interaction Chromatography (HILIC) + CAD
The "Recommended" Approach
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[1]
-
Performance:
-
Retention: EXCELLENT. The polar amine interacts strongly with the stationary phase. The API elutes after the non-polar impurities.
-
Detection (CAD): SUPERIOR. Charged Aerosol Detection (CAD) is universal and independent of chromophores.[2] It provides uniform response factors, allowing accurate quantitation of impurities without reference standards.
-
MS Compatibility: HILIC uses high organic content (Acetonitrile), which enhances desolvation efficiency in ESI-MS, boosting sensitivity by 10-50x compared to aqueous RP phases.
-
Visualizing the Workflow
The following diagram illustrates the genesis of impurities and the analytical decision matrix.
Figure 1: Impurity genesis during synthesis and the divergence in analytical success between RP and HILIC modes.
Validated Experimental Protocol (HILIC-CAD/MS)
This protocol is designed to separate the highly polar parent amine from its ring-opened degradants.
Equipment & Reagents
-
System: UHPLC coupled with CAD (e.g., Thermo Vanquish + Corona Veo) and/or Q-ToF MS.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (
mm, 2.5 µm). Note: Amide phases are preferred over bare silica for better peak shape of primary amines. -
Buffer: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Crucial: Low pH prevents silanol interactions but must be balanced against stability.
Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | 90:10 Acetonitrile : Buffer | High organic "weak" solvent for HILIC. |
| Mobile Phase B | 50:50 Acetonitrile : Buffer | High aqueous "strong" solvent. |
| Flow Rate | 0.4 mL/min | Optimal for mass transfer in HILIC. |
| Column Temp | 35°C | Improves kinetics and lowers backpressure. |
| Injection Vol | 2.0 µL | Keep low to prevent solvent mismatch effects. |
| Diluent | 90:10 ACN:Water | CRITICAL: Sample must be dissolved in high organic to prevent peak distortion. |
Gradient Profile
-
0.0 - 1.0 min: 100% A (Isocratic hold to focus the amine).
-
1.0 - 10.0 min: Linear ramp to 60% A / 40% B.
-
10.0 - 12.0 min: Hold at 40% B (Elute polar impurities).
-
12.1 - 17.0 min: Re-equilibrate at 100% A. Note: HILIC requires longer equilibration than RP.
Data Interpretation & Self-Validation
To ensure the method is working (Trustworthiness):
-
The "Void" Check: Inject Toluene or Uracil. If your API elutes before or with this marker, the HILIC mechanism is failing (likely too much water in the mobile phase or wrong diluent).
-
The "Ring-Open" Check: Intentionally degrade a small sample of the API in 0.1M HCl for 1 hour. Inject this. You should see a new peak eluting later than the main peak (the ring-opened product has a hydroxyl and an amine, making it more polar and more retained in HILIC).
-
CAD vs. UV: Compare the Signal-to-Noise ratio. The CAD trace should show a flat baseline, whereas the UV (210 nm) will likely show a drift due to the gradient change in absorption.
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
-
Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography. Thermo Fisher Scientific Learning Center. Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link
-
Richardson, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1621–1627. Link
-
Reach Separations. (2025). A comparison of CAD and ELSD as non-UV detection techniques. Reach Separations Technical Guides. Link
Sources
Safety Operating Guide
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one proper disposal procedures
Part 1: Executive Summary & Immediate Directives
1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one (CAS: 1462921-50-1) requires specific handling due to its azetidine ring strain and primary amine functionality . Unlike standard organic waste, this compound presents a risk of exothermic ring-opening reactions if subjected to uncontrolled acidic environments.
Core Disposal Directive:
-
Primary Method: High-temperature incineration with flue gas scrubbing (Nitrogen content).
-
Prohibited: Do not dispose of via sanitary sewer or trash. Do not mix with strong acids or oxidizers in waste streams.
-
Waste Code (RCRA Recommendation): Non-Specific Organic Waste (Characteristic: Irritant/Toxic). While not P- or U-listed, treat as D001 (Ignitable) if in solvent or General Hazardous Waste based on toxicity profiles.
Part 2: Chemical Profile & Hazard Assessment
Understanding the molecular architecture is critical for safe disposal. This compound is not merely an "organic solid"; it is a functionalized strained heterocycle.
Structural Analysis
-
Core Scaffold: Azetidine (4-membered nitrogen-containing ring).
-
Functional Groups:
-
Primary Amine (C-3 position): Basic, potential for hydrogen bonding, skin/eye irritant.
-
Methoxyacetyl (N-1 position): Amide linkage; generally stable but contributes to organic load.
-
GHS Hazard Classification
Based on safety data for the hydrochloride salt and structural analogs:
| Hazard Class | Category | Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][5] |
Part 3: Operational Disposal Procedures
Solid Waste (Pure Substance)
-
Packaging: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) container.
-
Labeling: Label clearly with the full chemical name and "Hazardous Waste - Toxic/Irritant."
-
Segregation: Isolate from acidic waste streams. The amine group will react exothermically with acids; combined with acid-catalyzed azetidine ring opening, this creates a thermal hazard.
-
Destruction: Transfer to a licensed hazardous waste contractor for rotary kiln incineration .
Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvents (e.g., DCM, Methanol, DMSO):
-
pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic. Avoid acidic conditions.
-
Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Container: Use conductive safety cans for flammable solvents; bond and ground during transfer.
Spill Cleanup Protocol
Scenario: 5g solid spill on benchtop.
-
Evacuate & PPE: Evacuate immediate area. Don nitrile gloves, lab coat, and safety goggles. Wear a P95/N95 respirator if dust is present.
-
Containment: Cover spill with a dry absorbent pad or inert material (Vermiculite).
-
Decontamination:
-
Do not use strong acids to clean.
-
Wipe area with a soap/water solution or a mild alcohol-based cleaner.
-
-
Disposal: Place all contaminated cleaning materials into a dedicated "Debris/Spill Cleanup" hazardous waste bag.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one wastes.
Figure 1: Decision tree for the safe segregation and disposal of azetidine derivatives.
Part 5: Regulatory & Compliance (RCRA/EPA)
While this specific CAS is not explicitly listed on the EPA's P-list or U-list, the generator is responsible for determining waste characteristics (40 CFR § 262.11).
| Regulatory Body | Classification | Requirement |
| US EPA (RCRA) | Characteristic Waste | Evaluate for Ignitability (D001) if in solvent. Evaluate for Reactivity (D003) only if mixed with strong initiators (unlikely in pure form). |
| DOT (Transport) | Not Regulated (Solid) | If transported in solution, follow solvent classification (e.g., UN1993 for Flammable Liquids). |
| European Waste Code | 16 05 06* | Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals. |
Self-Validation Step: Before sealing waste containers, verify that no oxidizers (Peroxides, Nitrates) or strong acids (Sulfuric, Hydrochloric) are present in the same container. This prevents the "incompatible waste" violation common in laboratory audits.
References
-
SynQuest Laboratories.[5] (2017).[5] Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. Retrieved from 5
-
PubChem. (2025).[6] Compound Summary: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.[5] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Product Search: 3-Aminoazetidin-1-yl derivatives. Retrieved from
-
US Environmental Protection Agency. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone | C22H22FN5O3 | CID 138674835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
